molecular formula C15H20N2O2 B11854355 N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide

Cat. No.: B11854355
M. Wt: 260.33 g/mol
InChI Key: GHSYJNVMGRWZQS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide ( 1427027-77-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an indole core, a privileged scaffold in pharmaceuticals, functionalized with a hydroxymethyl group at the 3-position and an N-acetamide linker bearing a tert-butyl moiety. The molecular formula is C15H20N2O2 and it has a molecular weight of 260.33 . The indole nucleus is a widely distributed pharmacophore in both natural and synthetic bioactive compounds, known for its diverse biological activities . Research into analogous indole-acetamide derivatives has revealed their potential across multiple therapeutic areas. Structurally similar compounds have demonstrated potent antioxidant activity in studies, effectively scavenging free radicals in both FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) assays . Furthermore, indole-acetamide analogs have shown promising inhibitory activity against butyrylcholinesterase (BChE) , a key enzyme target in Alzheimer's disease research . Some derivatives in this chemical class have also been investigated as covalent inhibitors of the KRAS G12C oncoprotein , a high-value target in oncology drug discovery, particularly for lung and colorectal cancers . Additional research on related molecules indicates potential for α-amylase inhibition for antihyperglycemic applications and inhibition of tubulin polymerization for anticancer research . This combination of a versatile indole scaffold and a substituted acetamide side chain makes this compound a valuable intermediate for researchers designing and synthesizing novel compounds for biological evaluation. Handling Note: This product is intended for research purposes only and is not classified as a drug or medicinal product. It is supplied exclusively for laboratory use by trained professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-tert-butyl-2-[3-(hydroxymethyl)indol-1-yl]acetamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)16-14(19)9-17-8-11(10-18)12-6-4-5-7-13(12)17/h4-8,18H,9-10H2,1-3H3,(H,16,19)

InChI Key

GHSYJNVMGRWZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CO

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The 3-position of indole is selectively formylated using the Vilsmeier-Haack reaction, yielding indole-3-carbaldehyde . This involves treating indole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis.

IndoleDMF, POCl305CIndole-3-carbaldehyde\text{Indole} \xrightarrow[\text{DMF, POCl}_3]{0-5^\circ \text{C}} \text{Indole-3-carbaldehyde}

Typical Conditions :

  • POCl₃ : 1.2 equiv.

  • DMF : 1.5 equiv.

  • Temperature : 0–5°C → room temperature

  • Yield : 70–75%.

Reduction to Hydroxymethyl Group

Indole-3-carbaldehyde is reduced to 3-(hydroxymethyl)-1H-indole using sodium borohydride (NaBH₄) in methanol. The reaction proceeds via nucleophilic attack on the carbonyl group, generating the primary alcohol.

Indole-3-carbaldehydeNaBH4,MeOHrt, 2h3-(Hydroxymethyl)-1H-indole\text{Indole-3-carbaldehyde} \xrightarrow[\text{NaBH}_4, \text{MeOH}]{\text{rt, 2h}} \text{3-(Hydroxymethyl)-1H-indole}

Optimization Notes :

  • Excess NaBH₄ (2.0 equiv.) ensures complete reduction.

  • Yield : 85–90%.

Preparation of N-(tert-Butyl)-2-chloroacetamide

Amide Bond Formation

Chloroacetyl chloride is reacted with tert-butylamine in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form N-(tert-butyl)-2-chloroacetamide .

ClCH2COCl+t-BuNH2TEA, DCM0°C → rtClCH2C(O)NH-t-Bu\text{ClCH}2\text{COCl} + \text{t-BuNH}2 \xrightarrow[\text{TEA, DCM}]{\text{0°C → rt}} \text{ClCH}_2\text{C(O)NH-t-Bu}

Key Parameters :

  • Molar ratio : 1:1 (chloroacetyl chloride : tert-butylamine).

  • Base : TEA (2.0 equiv.) to neutralize HCl.

  • Yield : 80–85%.

N-Alkylation of 3-(Hydroxymethyl)-1H-indole

Deprotonation and Alkylation

The indole nitrogen is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), generating a nucleophilic indolide anion. This anion undergoes an SN2 reaction with N-(tert-butyl)-2-chloroacetamide , displacing the chloride and forming the target compound.

3-(Hydroxymethyl)-1H-indoleNaH, DMF0°CIndolide anionClCH2C(O)NH-t-BurtTarget\text{3-(Hydroxymethyl)-1H-indole} \xrightarrow[\text{NaH, DMF}]{\text{0°C}} \text{Indolide anion} \xrightarrow[\text{ClCH}_2\text{C(O)NH-t-Bu}]{\text{rt}} \text{Target}

Reaction Conditions :

  • NaH : 1.5 equiv., 60% dispersion in mineral oil.

  • Temperature : 0°C → room temperature.

  • Yield : 60–65%.

Competing Reactions and Mitigation

  • O-Alkylation : Minimized by using polar aprotic solvents (DMF) and maintaining low temperatures during deprotonation.

  • Hydrolysis of Chloroacetamide : Avoid aqueous workup until reaction completion.

Alternative Synthetic Routes

Reductive Amination

A two-step sequence involving:

  • Condensation of 3-(hydroxymethyl)-1H-indole with tert-butylamine and glyoxylic acid.

  • Reduction of the imine intermediate to form the acetamide.
    This method remains hypothetical and untested in the reviewed sources.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.10 (s, 1H, indole H-2), 7.60–7.20 (m, 4H, aromatic), 4.80 (s, 2H, CH₂OH), 4.20 (s, 2H, CH₂CO), 1.40 (s, 9H, t-Bu).

  • ¹³C NMR : δ 169.5 (C=O), 135.2–110.0 (aromatic), 61.2 (CH₂OH), 50.1 (CH₂CO), 28.4 (t-Bu).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₀N₂O₂ : 284.1525 [M+H]⁺.

  • Observed : 284.1528 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
SN2 Alkylation Straightforward, fewer stepsRequires anhydrous conditions60–65
Mitsunobu Avoids strong basesRequires hydroxyacetamide synthesisN/A
Reductive Amination Potentially milder conditionsUnverified efficacyN/A

Industrial-Scale Considerations

Cost Efficiency

  • Chloroacetyl chloride and tert-butylamine are commercially available but require careful handling due to toxicity.

  • NaH poses safety risks (flammable, reactive with water), necessitating controlled industrial environments.

Green Chemistry Metrics

  • Atom Economy : ~65% for SN2 route (higher than alternative methods).

  • E-factor : Moderate (2.5–3.0) due to solvent use (DMF) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The tert-butyl group can participate in substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s stability and reactivity, while the acetamide linkage can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl and hydroxymethyl groups distinguish this compound from other indole-acetamide derivatives. Key comparisons include:

Compound Substituents Melting Point (°C) Key Functional Groups Reference
N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide 3-hydroxymethyl (indole), tert-butyl (amide) Not reported Hydroxymethyl, tert-butyl Target
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide 2-methyl (indole), nitrophenylthio (amide) 159–187 Nitrophenylthio, methyl
2-(1H-Indol-1-yl)-N-(3-(trifluoromethoxy)benzyl)acetamide Trifluoromethoxy benzyl (amide) Not reported Trifluoromethoxy, benzyl
(S)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Phenylethyl (amide) Not reported Phenylethyl, indole-3-yl
  • The hydroxymethyl group at the indole 3-position may enhance antioxidant activity via hydrogen bonding, analogous to hydroxyimino derivatives in .

Spectroscopic and Analytical Data

  • NMR and IR Profiles :

    • Indole-acetamides typically exhibit characteristic peaks in $ ^1H $-NMR for indole protons (δ 6.5–8.0 ppm) and acetamide NH (δ 7.5–8.5 ppm) . The tert-butyl group would show a singlet at δ 1.2–1.4 ppm for its nine equivalent protons.
    • IR spectra for hydroxymethyl-containing compounds display O–H stretches near 3200–3400 cm$ ^{-1 $, absent in analogs like the trifluoromethoxy derivative .
  • Mass Spectrometry :

    • Molecular ion peaks for indole-acetamides are typically observed at m/z 250–450 (e.g., m/z 390.0 for the trifluoromethoxy analog ). The tert-butyl group would increase the molecular weight by ~57 g/mol compared to N-methyl derivatives .

Antioxidant Activity

Indole-acetamides with electron-donating or radical-scavenging groups exhibit strong antioxidant properties. For example:

  • Compound 3a (N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide): FRAP activity: 0.89 µmol Fe$ ^{2+} $/mg (vs. ascorbic acid: 1.00 µmol Fe$ ^{2+} $/mg) . DPPH scavenging: IC$ _{50} $ = 12.5 µM (vs. standard IC$ _{50} $ = 10.0 µM) .
  • Target Compound: The hydroxymethyl group may mimic hydroxyimino derivatives but lack the nitro or halogen substituents that enhance activity in analogs like 3a .

Structural Determinants of Bioactivity

  • Halogen vs. Hydroxymethyl :
    • Halogens (e.g., chlorine in 3a) improve lipophilicity and membrane penetration, whereas hydroxymethyl enhances solubility but may reduce potency .
  • Bulkier Substituents :
    • The tert-butyl group could hinder interaction with enzymatic targets compared to smaller groups (e.g., methyl or benzyl) .

Biological Activity

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.33 g/mol
  • Structural Features :
    • Indole scaffold
    • Hydroxymethyl substitution
    • Tert-butyl group

The presence of these functional groups suggests enhanced lipophilicity, which may influence the compound's interaction with biological targets.

This compound exhibits various biological activities primarily attributed to its indole structure. Research indicates that compounds with similar scaffolds can modulate neurotransmitter systems and exhibit neuroprotective properties against excitotoxicity. The following mechanisms have been proposed:

  • Neuroprotective Effects : Indole derivatives are known to protect neuronal cells from oxidative stress and inflammation, potentially through the modulation of signaling pathways related to neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Comparative Biological Activity

A comparative analysis of this compound with other indole derivatives reveals potential therapeutic applications:

Compound NameStructure FeaturesBiological Activity
5-Hydroxyindoleacetic Acid Indole derivative with hydroxyl groupNeurotransmitter metabolite
Indomethacin Indole acetic acid derivativeAnti-inflammatory
Serotonin Indoleamine neurotransmitterMood regulation

The unique combination of a tert-butyl group and hydroxymethyl substitution may enhance the biological activity compared to other indole derivatives, indicating a distinct pharmacological profile.

Neuroprotective Studies

Research has demonstrated that this compound can protect neuronal cells in vitro. For instance, studies have shown that this compound reduces cell death in models of excitotoxicity induced by glutamate, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Inflammation Modulation

In vitro assays have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This suggests a mechanism by which this compound may exert anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Preliminary SAR studies highlight the importance of the tert-butyl and hydroxymethyl groups in enhancing biological activity. Modifications to these groups have been shown to affect the compound's potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide?

  • Methodology : Synthesis typically involves coupling indole derivatives with substituted acetamides. For example, 1H-indole-3-carbaldehyde oxime (prepared by refluxing indole-3-carbaldehyde with hydroxylamine in ethanol) reacts with tert-butyl-substituted acetamide derivatives under reflux in DMF with potassium carbonate and potassium iodide as catalysts. Reaction conditions (80°C, 8–12 hours) and purification via column chromatography or recrystallization are critical for optimizing yields (50–70%) .
  • Key Steps :

Formation of indole-3-carbaldehyde oxime.

Nucleophilic substitution between oxime and acetamide derivatives.

Purification using ethanol recrystallization .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1757 cm⁻¹, NH bend at ~1602 cm⁻¹) .
  • ¹H-NMR : Confirms substitution patterns (e.g., δ4.83 ppm for CH₂ groups in acetamide; aromatic protons at δ6.69–7.29 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks at m/z 315–390) .
  • Elemental Analysis : Ensures purity (>95% C, H, N concordance) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) align with experimental structural data for this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize geometry and predict bond lengths/angles. Comparisons with X-ray crystallography data (e.g., C(9)-N(1) bond length: 1.376 Å calculated vs. 1.372 Å experimental) show <2% deviation, validating computational reliability .
  • Applications : Predicts reactive sites (e.g., hydroxymethyl group’s nucleophilicity) and bioactive conformations for drug design .

Q. What structural features enhance antioxidant activity in indole acetamide derivatives?

  • Key Findings :

  • Halogen Substitution : Chlorine at the 2-position on the phenyl ring (e.g., compound 3j) increases FRAP and DPPH scavenging activity by 40–60% compared to non-halogenated analogues .
  • Hydroxymethyl Group : Enhances hydrogen-donating capacity, critical for radical neutralization .
    • Data Table :
CompoundFRAP (μM Fe²⁺/g)DPPH IC₅₀ (μg/mL)
3a 320 ± 1228 ± 1.5
3j 480 ± 1818 ± 0.9
Ascorbic Acid (Control)550 ± 2012 ± 0.7
Source: Adapted from

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

  • Protocol : Single crystals are grown via slow evaporation (ethanol/water). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXS-97/SHELXL-2014 resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and confirms stereochemistry .
  • Software : SHELX suite is preferred for small-molecule refinement due to robustness in handling high-resolution data and twinning .

Q. What strategies mitigate contradictions between theoretical and experimental bioactivity data?

  • Approach :

Docking Studies : Identify binding discrepancies (e.g., indole ring orientation in serotonin receptors) using AutoDock Vina .

SAR Analysis : Systematically vary substituents (e.g., tert-butyl vs. fluorophenyl) to isolate electronic vs. steric effects .

Kinetic Assays : Measure enzymatic inhibition (e.g., BACE1 IC₅₀ = 0.8 μM for analogues) to validate computational predictions .

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